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Introduction
Cyclopentyl nitrite (C₅H₉NO₂) is an alkyl nitrite that serves as a versatile reagent in organic

synthesis. Its reactivity is primarily dictated by the labile oxygen-nitrogen bond, which can

undergo homolytic cleavage under thermal or photochemical conditions to generate a

cyclopentoxy radical and nitric oxide. This reactivity profile makes cyclopentyl nitrite a useful

tool for C-H functionalization, nitrosation reactions, and as a source of the nitroso group. This

technical guide provides a comprehensive overview of the synthesis, reaction mechanisms,

and key applications of cyclopentyl nitrite in organic chemistry.

Synthesis of Cyclopentyl Nitrite
Cyclopentyl nitrite can be synthesized from cyclopentanol through esterification using a

suitable nitrosating agent. Two common methods are detailed below.

Experimental Protocol 1: From Cyclopentanol,
Ammonium Nitrate, and Sulfuric Acid
This method provides a direct route to cyclopentyl nitrite, yielding a characteristic yellow

liquid.

Materials:
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Cyclopentanol (99%)

Ammonium nitrate (ACS grade)

Concentrated sulfuric acid (ACS grade)

Procedure:

In a suitable reaction vessel, cool cyclopentanol on an ice bath.

Slowly and with caution, add concentrated sulfuric acid to the cooled cyclopentanol.

Gradually add ammonium nitrate to the mixture. The reaction is exothermic and will result in

a sustained reaction, producing a yellow liquid with a pH of 1-2[1].

The product can be isolated and purified by standard laboratory techniques such as

extraction and distillation.

Experimental Protocol 2: General Procedure from
Cyclopentanol and Sodium Nitrite
This is a widely used method for the synthesis of various alkyl nitrites and can be adapted for

cyclopentyl nitrite.

Materials:

Cyclopentanol

Sodium nitrite (NaNO₂)

Concentrated sulfuric acid or hydrochloric acid

Water

Ice

Procedure:
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Prepare a solution of sodium nitrite in water and cool it to 0°C in an ice-salt bath.

Separately, prepare a cooled (0°C) mixture of cyclopentanol and concentrated acid in

water[2][3].

Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution, ensuring the

temperature is maintained at or below 0°C[2][3].

Upon addition, cyclopentyl nitrite will form as an upper organic layer.

Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by

water, to remove any residual acid.

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) to

yield the final product[2].

Diagram of Cyclopentyl Nitrite Synthesis
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Caption: Synthesis of Cyclopentyl Nitrite via Esterification.

Spectroscopic and Physical Data
Quantitative and spectroscopic data for cyclopentyl nitrite are summarized below.
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Property Value Reference

Molecular Formula C₅H₉NO₂ [3]

Molecular Weight 115.13 g/mol [3]

Boiling Point 102-103 °C [4]

Appearance Yellow liquid [1]

Mass Spectrometry (EI)
Base Peak: m/z 41. Major

Ions: m/z 55, 57, 67, 69, 84.
[5]

Infrared Spectroscopy

Strong absorbances

characteristic of the R-O-N=O

group are present.

[5]

¹H NMR (Predicted)
-O-CH: ~4.5-5.0 ppm (m), -

CH₂: ~1.5-2.0 ppm (m)

¹³C NMR (Predicted)
-C-O: ~75-80 ppm, -CH₂: ~20-

35 ppm

Note: NMR data are predicted based on analogous structures as experimental data for

cyclopentyl nitrite is not readily available.

Reaction Mechanisms
Photochemical Reactions: The Barton Reaction
The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to

generate an alkoxy radical, which then typically abstracts a hydrogen atom from a δ-carbon.

However, in the case of cyclopentyl nitrite, the reaction proceeds through an alternative

pathway involving C-C bond cleavage[6][7].

Mechanism:

Homolytic Cleavage: Upon irradiation with UV light, the O-NO bond of cyclopentyl nitrite
undergoes homolytic cleavage to form a cyclopentoxy radical and a nitric oxide radical (•NO)

[6][7].
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C-C Bond Cleavage: The highly reactive cyclopentoxy radical undergoes β-scission of a C-C

bond in the cyclopentyl ring. This ring-opening is favored and leads to the formation of a

more stable, open-chain radical.

Radical Recombination: The resulting carbon-centered radical then recombines with the

nitric oxide radical to form a nitroso compound.

Tautomerization: The nitroso compound tautomerizes to the more stable glutaraldehyde

monoxime[6][7].

Diagram of the Barton Reaction of Cyclopentyl Nitrite
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Caption: Barton reaction of cyclopentyl nitrite leading to glutaraldehyde monoxime.
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Nitrosation of Amines
Cyclopentyl nitrite can act as a nitrosating agent for primary and secondary amines, typically

under acidic conditions. The reaction proceeds through the formation of an electrophilic

nitrosating species, such as the nitrosonium ion (NO⁺).

Secondary amines react with cyclopentyl nitrite to form N-nitrosamines.

General Mechanism:

Protonation: In the presence of an acid, the oxygen atom of the nitrite group is protonated.

Formation of Nitrosating Agent: The protonated cyclopentyl nitrite can then act as a source

of the nitrosonium ion (NO⁺).

Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic nitrogen of

the nitrosonium ion.

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine and

regenerates the acidic catalyst.

Diagram of Secondary Amine Nitrosation
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Caption: General mechanism for the nitrosation of a secondary amine.

Primary amines react with cyclopentyl nitrite under acidic conditions to form diazonium salts,

which are often unstable and can decompose to form a variety of products.

General Mechanism:
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Initial Nitrosation: The reaction proceeds similarly to that of secondary amines to form an N-

nitrosoamine intermediate.

Tautomerization and Protonation: The N-nitrosoamine undergoes tautomerization, followed

by protonation of the oxygen atom.

Dehydration: Loss of a water molecule leads to the formation of a diazonium ion (R-N₂⁺).

Diagram of Primary Amine Nitrosation
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Caption: General mechanism for the formation of a diazonium ion.
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Reaction with Carbonyl Compounds (Proposed)
While specific examples with cyclopentyl nitrite are scarce, alkyl nitrites are known to react

with enolizable carbonyl compounds under basic or acidic conditions to form α-oximino ketones

or related products.

Proposed Mechanism (Base-Catalyzed):

Enolate Formation: A base abstracts an α-proton from the carbonyl compound to form an

enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the nitrogen atom of

cyclopentyl nitrite.

Elimination: The resulting intermediate eliminates a cyclopentoxide ion to form the α-oximino

carbonyl compound.

Thermal Decomposition
At elevated temperatures, cyclopentyl nitrite is expected to undergo homolytic cleavage of

the weak O-NO bond, initiating a radical cascade.

Proposed Mechanism:

Initiation: The O-NO bond breaks to form a cyclopentoxy radical and a nitric oxide radical.

Propagation/Termination: The highly reactive cyclopentoxy radical can undergo several

subsequent reactions, including:

Hydrogen Abstraction: Abstracting a hydrogen atom from another molecule to form

cyclopentanol.

β-Scission: Ring-opening via C-C bond cleavage to form an open-chain radical, similar to

the Barton reaction pathway.

Disproportionation: Reaction with another radical to form cyclopentanone and other

products. The final product mixture will depend on the specific reaction conditions

(temperature, pressure, presence of other species).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1642685?utm_src=pdf-body
https://www.benchchem.com/product/b1642685?utm_src=pdf-body
https://www.benchchem.com/product/b1642685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1642685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram of Thermal Decomposition
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Caption: Proposed pathways for the thermal decomposition of cyclopentyl nitrite.

Conclusion
Cyclopentyl nitrite is a valuable reagent with a rich and diverse reaction chemistry. Its ability

to generate radical species under photochemical conditions, particularly its unique C-C bond
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cleavage in the Barton reaction, offers synthetic routes to functionalized acyclic compounds. As

a nitrosating agent, it provides a means to synthesize N-nitrosamines and diazonium salts from

primary and secondary amines. While its reactions with carbonyl compounds are less

documented, the general reactivity of alkyl nitrites suggests potential for the formation of α-

oximino derivatives. Further research into the quantitative aspects of these reactions and the

elucidation of specific reaction pathways will undoubtedly expand the synthetic utility of this

versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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